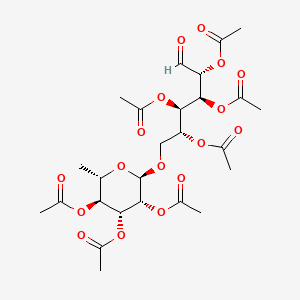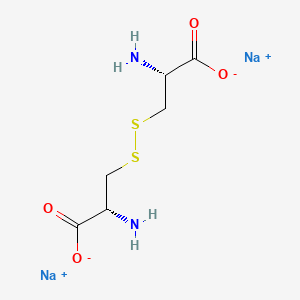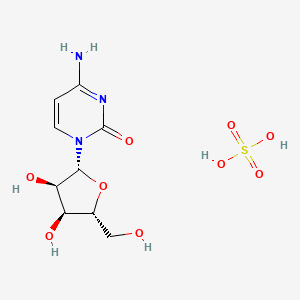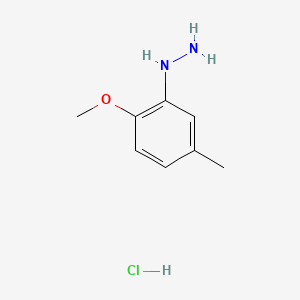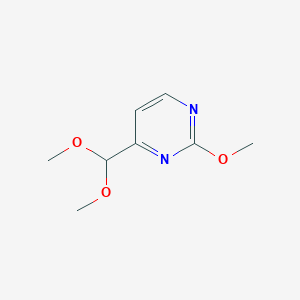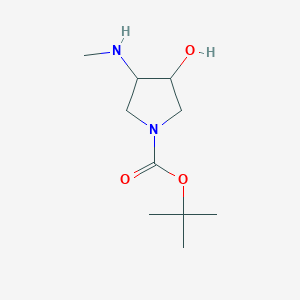
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The compound is also known as (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1 .Physical And Chemical Properties Analysis
This compound has a melting point of 98-100 °C and a predicted boiling point of 317.7±42.0 °C . The predicted density is 1.12±0.1 g/cm3 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Inhibitor Synthesis
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has been studied for its role in metabolic processes. For instance, it is involved in the metabolism of specific dipeptidyl peptidase-4 inhibitors, where hepatic microsomal systems demonstrated the formation of various metabolites through hydroxylation and carbonyl reduction processes (Yoo et al., 2008).
Chemical Synthesis and Material Science
The compound plays a significant role in the synthesis of other chemicals, such as in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where its acylation occurs (Iminov et al., 2015). It's also used in the synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, providing an efficient method for producing chiral pyrrolidine (Chung et al., 2005).
Crystallography and Structural Analysis
In crystallography, the compound is used for analyzing the molecular and crystal structures of various chemicals, like in the study of all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).
Drug Development and Synthesis
In drug development, this compound is utilized in the synthesis of potential therapeutic agents. For instance, it's used in the synthesis of anti-inflammatory pyrrolidin-2-ones with promising dual inhibitory activities (Ikuta et al., 1987).
Pharmacokinetics and Drug Metabolism
The compound is involved in pharmacokinetic studies and drug metabolism, such as the CYP-mediated demethylation of certain prostaglandin E2 agonists, illustrating its significance in understanding drug interactions and metabolic pathways (Prakash et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHXGWHBTSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

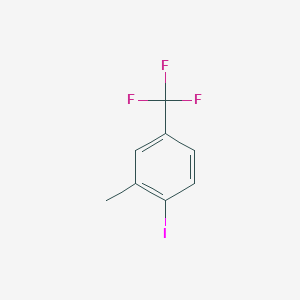

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)


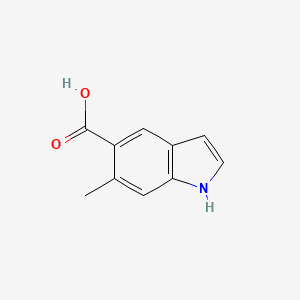
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
